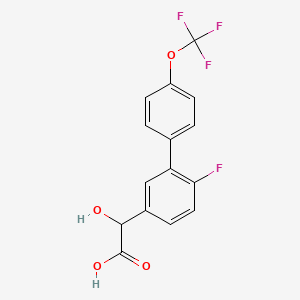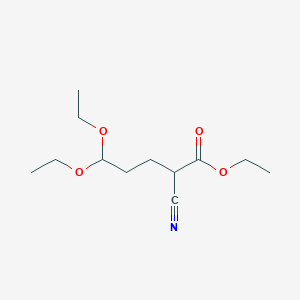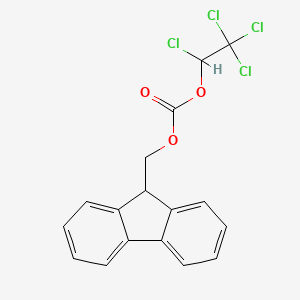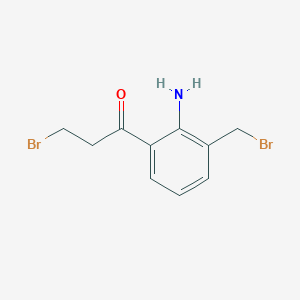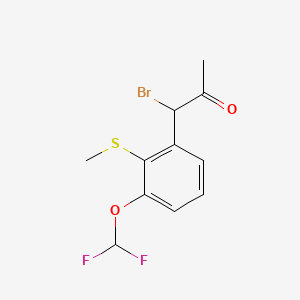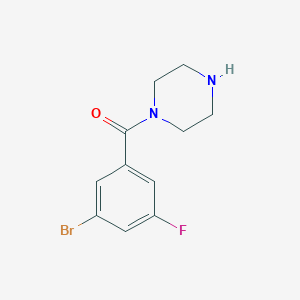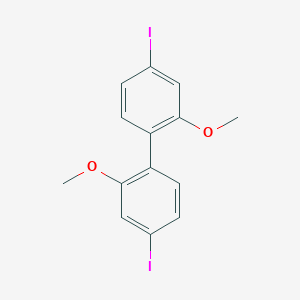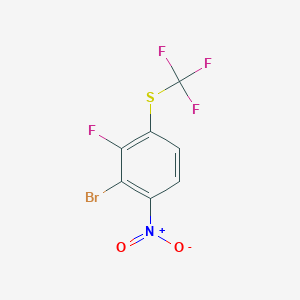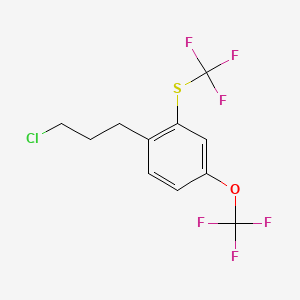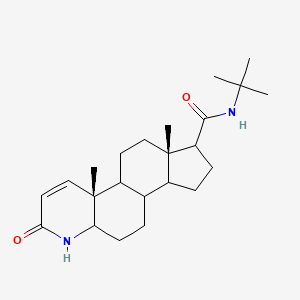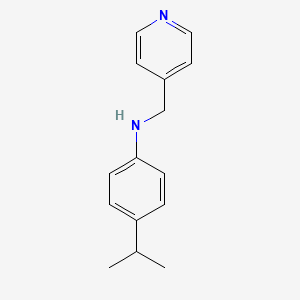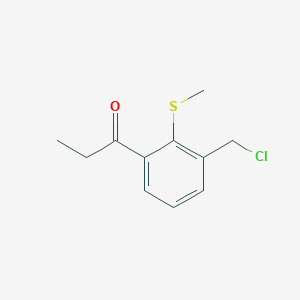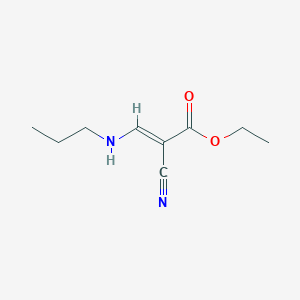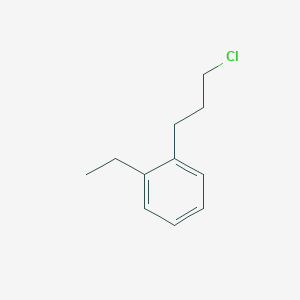
1-(3-Chloropropyl)-2-ethylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chloropropyl)-2-ethylbenzene is an organic compound characterized by a benzene ring substituted with a 3-chloropropyl group and an ethyl group
準備方法
Synthetic Routes and Reaction Conditions: 1-(3-Chloropropyl)-2-ethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 2-ethylbenzene with 1,3-dichloropropane in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. Catalysts such as aluminum chloride or zeolites can be used to enhance the reaction efficiency. The process is optimized to minimize by-products and maximize the yield of the desired compound.
化学反応の分析
Types of Reactions: 1-(3-Chloropropyl)-2-ethylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 1-(3-propyl)-2-ethylbenzene using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, ethanol, reflux conditions.
Oxidation: Potassium permanganate, acidic medium, room temperature.
Reduction: Lithium aluminum hydride, dry ether, low temperature.
Major Products Formed:
Nucleophilic Substitution: 1-(3-Hydroxypropyl)-2-ethylbenzene, 1-(3-Aminopropyl)-2-ethylbenzene.
Oxidation: 1-(3-Chloropropyl)-2-ethylbenzoic acid, 1-(3-Chloropropyl)-2-ethylbenzaldehyde.
Reduction: 1-(3-Propyl)-2-ethylbenzene.
科学的研究の応用
1-(3-Chloropropyl)-2-ethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study the effects of alkylating agents on biological systems. It serves as a model compound for understanding the interactions between organic molecules and biological macromolecules.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its derivatives may exhibit biological activity that could be harnessed for therapeutic purposes.
Industry: In industrial chemistry, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism by which 1-(3-Chloropropyl)-2-ethylbenzene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In oxidation reactions, the ethyl group undergoes transformation to form carboxylic acids or aldehydes. The molecular targets and pathways involved vary based on the specific chemical reaction and the conditions under which it occurs.
類似化合物との比較
1-(3-Chloropropyl)-2-ethylbenzene can be compared with other similar compounds, such as:
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: This compound has a similar 3-chloropropyl group but differs in its aromatic ring structure and additional substituents.
(3-Chloropropyl)trimethoxysilane: This compound contains a 3-chloropropyl group attached to a silicon atom, making it useful in surface modification and material science applications.
特性
分子式 |
C11H15Cl |
|---|---|
分子量 |
182.69 g/mol |
IUPAC名 |
1-(3-chloropropyl)-2-ethylbenzene |
InChI |
InChI=1S/C11H15Cl/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-4,6-7H,2,5,8-9H2,1H3 |
InChIキー |
LCEPNYQWVUBRLR-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=CC=C1CCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


